molecular formula C28H22N2O5 B11392154 5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392154
M. Wt: 466.5 g/mol
InChI Key: SEUNGFYJBOYSFW-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining chromene, benzofuran, and carbamoyl groups, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions involving aldehydes or ketones.

    Chromene Synthesis: The chromene moiety can be synthesized via a Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The benzofuran and chromene intermediates are then coupled using carbamoylation reactions, where the carbamoyl group is introduced using isocyanates or carbamoyl chlorides.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Optimization: Using more efficient catalysts to speed up reactions and increase yield.

    Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes, useful in biochemical studies.

    Fluorescent Probes: The chromene and benzofuran moieties can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays due to its potential binding properties.

Industry

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Potentially intercalating into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the benzofuran and carbamoyl groups, potentially altering its biological activity.

    N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the dimethyl groups, which may affect its chemical reactivity and biological properties.

Uniqueness

The unique combination of chromene, benzofuran, and carbamoyl groups in 5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H22N2O5

Molecular Weight

466.5 g/mol

IUPAC Name

5,7-dimethyl-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O5/c1-15-7-6-8-18(12-15)29-28(33)26-25(19-9-4-5-10-21(19)35-26)30-27(32)23-14-20(31)24-17(3)11-16(2)13-22(24)34-23/h4-14H,1-3H3,(H,29,33)(H,30,32)

InChI Key

SEUNGFYJBOYSFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(C=C(C=C5O4)C)C

Origin of Product

United States

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